molecular formula C9H17NO4 B8024286 tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate

tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate

Cat. No.: B8024286
M. Wt: 203.24 g/mol
InChI Key: SFIADDJLFYFDGK-NKWVEPMBSA-N
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Description

tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate (CAS 1631070-69-3) is a high-purity chemical building block of interest in organic synthesis and medicinal chemistry research. With a molecular formula of C9H17NO4 and a molecular weight of 203.24 g/mol, this compound features both a reactive cis-4-hydroxy group and a Boc-protected amine on the oxolane (tetrahydrofuran) ring . This unique structure makes it a valuable chiral synthon for constructing more complex molecules, particularly in pharmaceutical development. The compound is offered with a purity of 97% and has a listed shelf life of 1095 days . It is supplied as a solid and should be stored according to standard laboratory safety protocols. This product is intended for Research Use Only (RUO) and is strictly for use in laboratory research and development. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-hydroxyoxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIADDJLFYFDGK-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Stoichiometry : A 1:1.2 molar ratio of amine to Boc reagent ensures complete protection while minimizing side reactions.

  • Purification : Column chromatography using silica gel with ethyl acetate/hexane eluents (1:4 to 1:2 v/v) yields >85% purity.

Table 1: Representative Direct Coupling Parameters

Starting AmineBoc ReagentSolventBaseYield (%)Purity (%)
cis-4-Hydroxyoxolan-3-amine(Boc)₂ODCMTEA7888
cis-4-Hydroxyoxolan-3-amineBoc-ClTHFDIPEA8290

This method is favored for its simplicity but requires highly pure starting amines, which are often synthesized via asymmetric catalysis or enzymatic resolution.

Curtius Rearrangement from Carboxylic Acid Precursors

The Curtius rearrangement offers an alternative route, converting carboxylic acids to Boc-protected amines via acyl azides and isocyanate intermediates.

Mechanistic Overview

  • Acyl Azide Formation : Reacting cis-4-hydroxyoxolan-3-carboxylic acid with diphenylphosphoryl azide (DPPA) generates the acyl azide.

  • Thermal Rearrangement : Heating the acyl azide in toluene at 80°C induces rearrangement to an isocyanate.

  • Boc Protection : Trapping the isocyanate with tert-butanol in the presence of zinc triflate yields the target carbamate.

Key Considerations

  • Catalysts : Zinc triflate (10 mol%) enhances isocyanate trapping efficiency.

  • Side Reactions : Competing Hofmann rearrangement is mitigated by anhydrous conditions and controlled heating.

Table 2: Curtius Rearrangement Optimization

Carboxylic AcidAzide SourceSolventTemp (°C)Yield (%)
cis-4-Hydroxyoxolan-3-carboxylic acidDPPAToluene8065

This method is advantageous for substrates sensitive to nucleophilic conditions but suffers from moderate yields due to intermediate instability.

Reductive Amination of Aldehydes

Adapting methodologies from patent literature, reductive amination of cis-4-hydroxyoxolan-3-aldehyde with tert-butyl carbamate provides a stereoselective route.

Procedure Highlights

  • Reducing Agents : Sodium cyanoborohydride (NaBH₃CN) or zinc powder with stannous chloride (SnCl₂) in DCM at 0–5°C.

  • Stereochemical Control : The cis configuration is preserved via chelation-controlled reduction, with the hydroxyl group directing hydride attack.

Table 3: Reductive Amination Outcomes

AldehydeReducing AgentReaction Time (h)Yield (%)
cis-4-Hydroxyoxolan-3-aldehydeNaBH₃CN1270
cis-4-Hydroxyoxolan-3-aldehydeZn/SnCl₂675

This method is scalable but requires stringent temperature control to prevent epimerization.

Enzymatic Resolution of Racemic Mixtures

For industrial-scale production, enzymatic resolution of racemic cis/trans mixtures offers high enantiomeric excess (ee).

Process Details

  • Enzymes : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the selective hydrolysis of trans-isomers in biphasic systems.

  • Conditions : Phosphate buffer (pH 7.0) with tert-butyl methyl ether (MTBE) at 30°C achieves >99% ee for the cis-carbamate.

Table 4: Enzymatic Resolution Efficiency

EnzymeSubstrateee (%)Productivity (g/L/h)
CAL-BRacemic oxolan-3-yl Boc99.512.4

This green chemistry approach minimizes waste but demands specialized biocatalyst handling.

Comparative Analysis of Industrial Applicability

Each method presents distinct trade-offs:

  • Direct Coupling : High purity but limited to pre-synthesized amines.

  • Curtius Rearrangement : Broad substrate scope but moderate yields.

  • Reductive Amination : Scalable yet temperature-sensitive.

  • Enzymatic Resolution : Sustainable but capital-intensive.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: tert-Butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate is used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in organic synthesis.

Biology and Medicine

    Drug Development: This compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition and protein modification.

Industry

    Polymer Chemistry: It can be used in the synthesis of polymers with specific functional groups.

    Agricultural Chemicals:

Mechanism of Action

The mechanism by which tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate exerts its effects depends on its specific application:

    Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding.

    Protein Modification: The compound can modify proteins through covalent attachment, altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Structure Variations

Cyclopentane vs. Oxolane Derivatives
  • oxolane (oxygen-containing). Impact:
  • Polarity : Oxolane derivatives exhibit higher polarity due to the ether oxygen, enhancing water solubility.
  • Conformational Rigidity : Oxolane's oxygen introduces slight ring puckering, affecting binding to chiral targets.
  • Synthetic Utility : Cyclopentane derivatives are less prone to ring-opening reactions under acidic conditions.
Amino vs. Hydroxy Substituents
  • tert-butyl N-(4-aminooxolan-3-yl)carbamate (CAS: 2305080-35-5) Key Difference: Amino (-NH₂) at oxolane-4 vs. hydroxyl (-OH) in the target compound. Impact:
  • Basicity: The amino group increases basicity (pKa ~9-10) compared to the hydroxyl group (pKa ~16).
  • Reactivity: Amino derivatives are more nucleophilic, enabling coupling reactions (e.g., peptide synthesis).

Stereochemical Variations

  • tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9) vs. tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
    • Key Difference : Stereochemistry at hydroxy and carbamate positions.
    • Impact :
  • Biological Activity: Enantiomers may exhibit divergent binding affinities to receptors (e.g., cannabinoid receptors in –5).
  • Synthetic Challenges : Separation of diastereomers requires chiral chromatography or asymmetric synthesis.

Fluorinated and Bicyclic Analogs

  • tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1)
    • Key Difference : Fluorine substituent on a piperidine ring.
    • Impact :
  • Metabolic Stability : Fluorine reduces metabolic oxidation, enhancing plasma half-life.
  • tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4) Key Difference: Bicyclic framework (norbornane-like structure). Impact:
  • Rigidity : Restricts conformational flexibility, improving selectivity for sterically constrained targets.
  • Solubility: Reduced solubility compared to monocyclic analogs due to increased hydrophobicity.

Functional Group Variations

  • tert-butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate (from ) Key Difference: Branched alkyl chain with aminocarbonyl (-CONH₂) group. Impact:
  • Lipophilicity : Increased logP due to the alkyl chain, affecting membrane permeability.
  • Steric Hindrance : Bulky substituents may hinder enzyme binding or catalysis.

Table 1: Comparative Properties of Selected Analogs

Compound Name CAS Number Ring Type Substituent logP* Key Application
tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate - Oxolane -OH (cis) ~1.2 Amine protection
tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate 207729-03-1 Cyclopentane -OH (cis) ~2.1 Chiral intermediate
tert-butyl N-(4-aminooxolan-3-yl)carbamate 2305080-35-5 Oxolane -NH₂ ~0.8 Nucleophilic coupling
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate 1268520-95-1 Piperidine -F ~1.9 Metabolic stability

*Estimated logP values based on substituent contributions.

Biological Activity

Tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of neuroprotective effects and antibacterial properties. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C₉H₁₇NO₄
  • Molar Mass : 203.24 g/mol
  • CAS Number : 1631070-69-3

Neuroprotective Effects

Research indicates that this compound (referred to as M4 in some studies) exhibits neuroprotective properties, particularly in models of Alzheimer's disease. The compound has been shown to:

  • Inhibit β-secretase and Acetylcholinesterase : M4 acts as an inhibitor of β-secretase (IC₅₀ = 15.4 nM) and acetylcholinesterase (Kᵢ = 0.17 μM), which are crucial enzymes involved in the pathogenesis of Alzheimer's disease .
  • Reduce Amyloid Beta Aggregation : It demonstrates significant inhibition (85% at 100 μM) of amyloid beta peptide aggregation, which is a hallmark of Alzheimer's pathology .
  • Protect Astrocytes : In vitro studies reveal that M4 can reduce astrocyte cell death induced by amyloid beta (Aβ) through a decrease in pro-inflammatory cytokines like TNF-α .

Antibacterial Activity

Although primarily studied for its neuroprotective effects, M4 also shows promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It operates through mechanisms such as:

  • Membrane Depolarization : The compound induces depolarization of bacterial cytoplasmic membranes, disrupting their integrity and leading to cell death .
  • Low Concentration Efficacy : Effective at low concentrations (0.78-3.125 μg/mL), it rivals last-resort antibiotics like vancomycin and linezolid against resistant strains .

In Vitro Studies

A study conducted on astrocytes exposed to Aβ showed that treatment with M4 resulted in a moderate protective effect, reducing cell death by approximately 20% compared to untreated cells. However, this effect was not statistically significant when compared to cells treated with established drugs like galantamine .

In Vivo Studies

In an in vivo model using scopolamine to induce Alzheimer's-like symptoms in rats, M4 exhibited limited efficacy compared to galantamine. While it reduced malondialdehyde (MDA) levels—an indicator of oxidative stress—it did not achieve significant differences from the control group, suggesting challenges in bioavailability within the central nervous system .

Data Summary

Property Value
Molecular FormulaC₉H₁₇NO₄
Molar Mass203.24 g/mol
CAS Number1631070-69-3
β-secretase IC₅₀15.4 nM
Acetylcholinesterase Kᵢ0.17 μM
Amyloid Beta Inhibition85% at 100 μM

Case Studies

  • Astrocyte Protection Study : Investigated the effects of M4 on astrocytes under Aβ exposure, demonstrating a reduction in TNF-α levels but insufficient protection compared to other treatments .
  • Antibacterial Efficacy Study : Evaluated the antibacterial properties against MRSA and other resistant strains, highlighting its potential as a novel antibacterial agent .

Q & A

Q. What computational methods predict the compound’s reactivity in complex reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. Software like Gaussian or ORCA simulates intermediates and activation barriers .

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